Palladium ethylenediamine dichloride
Overview
Description
Palladium ethylenediamine dichloride is a chemical compound with the molecular formula C4H16Cl2N4Pd. It is used as a catalyst for various reactions, including the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions .
Synthesis Analysis
The synthesis of palladium ethylenediamine dichloride involves grafting ethylenediamine onto chemically modified activated carbon, followed by the reaction with palladium chloride and then the reduction with potassium borohydride .Molecular Structure Analysis
The molecular structure of palladium ethylenediamine dichloride is represented by the linear formula Pd(H2NCH2CH2NH2)Cl2 .Chemical Reactions Analysis
Palladium ethylenediamine dichloride is known to catalyze various reactions. It is used in the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions . It also acts as a reactant for the self-assembly of a ring-in-ring complex, metal binding with glycose phosphates, and the synthesis of mixed-metal, mixed-pyrimidine self-assembling metallacalix[n]arenes .Physical And Chemical Properties Analysis
Palladium ethylenediamine dichloride is a solid substance . It has a molecular weight of 237.42 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Pd/C-Catalyzed Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Palladium on carbon (Pd/C) has attracted much attention due to its excellent catalytic activity in a variety of different organic reactions . The application of Pd/C catalysis dates back to 1972, when Heck and co-workers first used the Pd/C catalyst system for the Heck coupling reaction .
- Methods of Application : Palladium tightly bound to nanoparticle activated carbon has a large surface area and, thus, high catalytic efficiency. Repeated filtration processes are possible due to their high stability, so the Pd/C can be easily recycled and reused with little loss of activity .
- Results or Outcomes : Their high tolerance to strong acids or bases, air, and moisture makes Pd/C catalysts suitable for a variety of reactions under moderate or harsh conditions .
Recovery of Precious Palladium
- Scientific Field : Environmental Chemistry
- Application Summary : Palladium is a precious noble metal that finds diverse applications in the automobile industry, electronics, jewelry, pharmaceutics, catalysis, etc. Therefore, the recovery of palladium has acquired importance .
- Methods of Application : Methods such as liquid–liquid extraction and adsorption using biopolymers, polymeric resins, carbonaceous materials and silica based materials are discussed based on their removal efficiency, adsorption capacities, regeneration and other parameters .
- Results or Outcomes : The review looks at a perspective based on the applicability of certain important adsorbents employed in recent years pertaining to the removal of palladium from aqueous solution, spent catalysts and industrial wastes .
Buchwald-Hartwig Cross Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Buchwald-Hartwig cross coupling reaction is a chemical reaction used in organic chemistry for the synthesis of biaryls, aryl amines, and aryl ethers. The reaction is named after the American chemist Stephen L. Buchwald and the German chemist Hartwig .
- Methods of Application : The reaction involves the use of a palladium catalyst, typically a complex of palladium(II) and a ligand, along with a base .
- Results or Outcomes : The reaction has been widely adopted in the pharmaceutical industry for the synthesis of various compounds due to its high efficiency and selectivity .
Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
- Methods of Application : The reaction involves the use of a palladium catalyst, a boronic acid, and an organohalide, along with a base .
- Results or Outcomes : The Suzuki-Miyaura coupling is widely used in the synthesis of poly-olefins, styrenes, and substituted biphenyls .
Stille Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Stille reaction is a chemical reaction used to couple organotin compounds with organic halides or triflates using a palladium catalyst .
- Methods of Application : The reaction involves the use of a palladium catalyst, an organotin compound, and an organic halide or triflate .
- Results or Outcomes : The Stille reaction is widely used in the synthesis of biaryls and poly-olefins .
Wacker Process
- Scientific Field : Industrial Chemistry
- Application Summary : The Wacker process or the Hoechst-Wacker process refers to the oxidation of ethylene to acetaldehyde in the presence of a palladium catalyst .
- Methods of Application : The reaction involves the use of a palladium catalyst, ethylene, and water, along with a copper co-catalyst .
- Results or Outcomes : The Wacker process is widely used in the industrial production of acetaldehyde, an important chemical intermediate .
Safety And Hazards
Future Directions
The future directions of palladium ethylenediamine dichloride research could involve exploring its potential applications in various fields. For instance, its use in the pharmaceutical industry and the wider synthetic chemistry community could be further investigated . Additionally, environmentally friendly approaches for the synthesis of palladium ethylenediamine dichloride could be explored .
properties
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQNUWZQXYUDP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl2N4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937000 | |
Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium ethylenediamine dichloride | |
CAS RN |
16483-18-4 | |
Record name | Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(ethylenediamine-N,N')palladium(2+) dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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